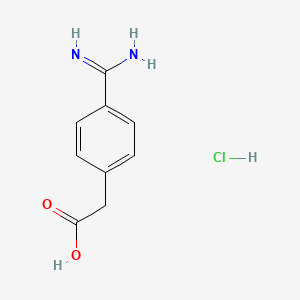

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-carbamimidoylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-9(11)7-3-1-6(2-4-7)5-8(12)13;/h1-4H,5H2,(H3,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNZSYXKUMKULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719183 | |

| Record name | (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52798-09-1 | |

| Record name | (4-Carbamimidoylphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Carbamimidoylphenyl)acetic acid Hydrochloride

This guide provides a detailed exploration of a viable and robust synthetic pathway for this compound, a key building block in pharmaceutical research and development.[1][2][3] The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, reflecting the perspective of a senior application scientist.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule, also known as 4-amidinophenylacetic acid hydrochloride, is most effectively achieved through a two-part strategy. This approach begins with the preparation of a key nitrile intermediate, 4-cyanophenylacetic acid, which is then converted to the final amidine hydrochloride product.

This retrosynthetic analysis reveals a logical and efficient path forward, leveraging well-established and reliable chemical transformations.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Nitrile Intermediate: 4-Cyanophenylacetic Acid

The journey begins with the synthesis of 4-cyanophenylacetic acid. While this intermediate is commercially available, understanding its synthesis from basic starting materials is crucial for process development and cost management. A reliable route starts from 4-methylbenzonitrile (p-tolunitrile).

Step 1: Radical Bromination of 4-Methylbenzonitrile

The initial step involves the selective bromination of the benzylic methyl group of 4-methylbenzonitrile. This is a classic free-radical halogenation reaction.

-

Reaction: 4-Methylbenzonitrile → 4-(Bromomethyl)benzonitrile

-

Mechanism Rationale: The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating or UV irradiation.

Step 2: Cyanation and Hydrolysis

The resulting 4-(bromomethyl)benzonitrile is then converted to the final acetic acid derivative. This is typically achieved in a two-step sequence involving nucleophilic substitution with a cyanide salt, followed by hydrolysis of the newly introduced nitrile group.

-

Reaction: 4-(Bromomethyl)benzonitrile → 4-Cyanophenylacetonitrile → 4-Cyanophenylacetic acid

-

Mechanism Rationale:

-

Cyanation: Sodium or potassium cyanide serves as the nucleophile, displacing the bromide in an SN2 reaction to form 4-cyanophenylacetonitrile.

-

Hydrolysis: The phenylacetonitrile derivative is then hydrolyzed under acidic conditions.[4][5] The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water.[6][7] Subsequent tautomerization and further hydrolysis convert the nitrile into a carboxylic acid. It is critical to control the reaction conditions to selectively hydrolyze the aliphatic nitrile without affecting the more stable aromatic nitrile.

-

Experimental Protocol: Synthesis of 4-Cyanophenylacetic Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Bromination:

-

To a solution of 4-methylbenzonitrile (1 eq.) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.02 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 4-(bromomethyl)benzonitrile.

-

-

Cyanation:

-

Dissolve the crude 4-(bromomethyl)benzonitrile in a polar aprotic solvent like DMSO or acetone.

-

Add sodium cyanide (NaCN, 1.2 eq.) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if needed.

-

Stir the mixture at 50-60°C for 8-12 hours.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield crude 4-cyanophenylacetonitrile.

-

-

Hydrolysis:

-

To the crude 4-cyanophenylacetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).[5]

-

Heat the mixture at reflux for 2-4 hours. The hydrolysis of the aliphatic nitrile is faster than the aromatic one.

-

Cool the reaction mixture and pour it onto ice. The product, 4-cyanophenylacetic acid, will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., water or ethanol/water) to obtain the purified product.

-

Part II: The Pinner Reaction - From Nitrile to Amidine Hydrochloride

The cornerstone of this synthesis is the conversion of the aromatic nitrile group of 4-cyanophenylacetic acid into the target carbamimidoyl (amidine) group. The Pinner reaction is the classic and most reliable method for this transformation.[8][9][10]

Caption: Mechanism of the Pinner Reaction.

Mechanism and Causality

The Pinner reaction proceeds in two distinct stages:[11][12]

-

Imidate Salt Formation: The nitrile is treated with an anhydrous alcohol (typically ethanol) and dry hydrogen chloride gas. The nitrile nitrogen is protonated by the strong acid, forming a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the nitrilium carbon to form an imidate hydrochloride salt, commonly known as a Pinner salt.[8][9][13] Strict anhydrous conditions are paramount; the presence of water would lead to the hydrolysis of the nitrile to an amide or carboxylic acid.[6][11] Low temperatures are often used to prevent the thermodynamically unstable Pinner salt from rearranging.[8][9]

-

Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with ammonia. Ammonia attacks the electrophilic carbon of the imidate, leading to the elimination of the alcohol (ethanol) and formation of the final amidine hydrochloride product.

Experimental Protocol: Pinner Reaction

Disclaimer: This protocol involves the use of corrosive HCl gas and requires a well-ventilated fume hood and appropriate safety measures.

-

Pinner Salt Formation:

-

Suspend 4-cyanophenylacetic acid (1 eq.) in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube outlet.

-

Cool the suspension in an ice bath (0-5°C).

-

Bubble dry hydrogen chloride gas through the stirred suspension for 2-4 hours. The solid will gradually dissolve as the Pinner salt forms.

-

Seal the flask and stir the mixture at a low temperature (e.g., 4°C) for 12-24 hours until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the nitrile peak).

-

The Pinner salt may precipitate upon standing or can be isolated by adding anhydrous diethyl ether.

-

-

Ammonolysis:

-

To the cold reaction mixture containing the Pinner salt (or the isolated salt re-dissolved in anhydrous ethanol), add a solution of ammonia in ethanol or bubble ammonia gas through it until the solution is basic.[11]

-

Stir the mixture at room temperature for 6-10 hours.

-

During this time, the amidine hydrochloride will precipitate, often along with ammonium chloride as a byproduct.

-

Purification and Characterization

Purification

The primary impurity in the final product is often ammonium chloride, a byproduct of the ammonolysis step.[14]

-

Recrystallization: The crude product can be purified by recrystallization. A common technique involves dissolving the crude solid in a minimum amount of hot water or ethanol and allowing it to cool slowly. The target compound, being less soluble, will crystallize out, leaving impurities in the mother liquor.

-

Washing: Washing the crude solid with a solvent in which ammonium chloride is more soluble than the product (e.g., cold isopropanol) can also be effective.

-

Advanced Purification: A patented method describes treating an alcohol solution of the crude product with an alkoxide to precipitate inorganic chlorides, followed by adsorption with molecular sieves or resin.[14]

Analytical Characterization

The structure of the final product should be confirmed using standard analytical techniques:

-

1H NMR: Expect signals for the aromatic protons (two doublets), the methylene (-CH2-) protons (a singlet), and broad signals for the -NH2 and HCl salt protons, which may exchange with D2O.

-

13C NMR: Expect signals for the carboxyl carbon, the amidine carbon, the methylene carbon, and the aromatic carbons.

-

FT-IR: Look for characteristic peaks for the C=N stretch of the amidinium ion, N-H bends, and the C=O stretch of the carboxylic acid. The characteristic nitrile peak (around 2230 cm-1) from the starting material should be absent.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Data Summary

| Step | Reaction | Key Reagents | Temp. | Typical Time | Typical Yield |

| I | Nitrile Synthesis | 4-Methylbenzonitrile, NBS, AIBN, NaCN, H₂SO₄ | Reflux / 50-60°C | 24-48 hrs | 60-70% |

| II | Pinner Reaction | 4-Cyanophenylacetic acid, Anhydrous EtOH, HCl gas, NH₃ | 0-5°C → RT | 24-36 hrs | 75-85% |

Conclusion

The synthesis of this compound is a well-defined process hinging on the successful execution of the Pinner reaction. The key to a high-yield, high-purity synthesis lies in the careful control of reaction parameters, particularly the maintenance of anhydrous conditions and temperature regulation during the formation of the Pinner salt intermediate. The outlined two-part strategy, starting from readily available materials, provides a robust and scalable pathway for researchers and drug development professionals.

References

-

J&K Scientific. Pinner Reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

- CN100528836C. Purifying method of high-purity amidine hydrochloride.

-

Wikipedia. Pinner reaction. [Link]

-

Werz, D. B., & Mayer, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1393–1398. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Maksym, P., & Vasyl, A. (2019). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Molbank, 2019(3), M1083. MDPI. [Link]

-

Pereira, M. M., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 26(16), 4768. MDPI. [Link]

-

Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

- US1878970A. Purification of primary aromatic amine hydrohalides of the benzene series.

-

Lumen Learning. Hydrolysis of nitriles. [Link]

-

MySkinRecipes. This compound. [Link]

- US5962693A. Efficient method for the conversion of nitriles to amidines.

-

Organic Syntheses. Phenylacetic acid. [Link]

-

Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 52798-09-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 52798-09-1 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 11. Pinner Reaction | NROChemistry [nrochemistry.com]

- 12. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pinner Reaction [organic-chemistry.org]

- 14. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

A-Technical Guide to the Physicochemical Properties of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride

Introduction

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, also known as 4-Amidinophenylacetic acid hydrochloride, is a specialized organic molecule of significant interest to the pharmaceutical and biochemical research sectors. Its unique structure, featuring a phenylacetic acid core functionalized with a carbamimidoyl (amidine) group, positions it as a critical building block in medicinal chemistry.[1] The amidine moiety often serves as a bioisostere for the guanidinium group of arginine, making it a valuable pharmacophore for designing enzyme inhibitors, particularly for serine proteases involved in coagulation and fibrinolysis.

This compound is frequently utilized as a key intermediate in the synthesis of complex, biologically active molecules and peptidomimetics.[1] Its hydrochloride salt form is intentionally designed to enhance aqueous solubility, a crucial attribute for its application in various experimental and drug formulation settings.[1]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule's behavior for its effective application in laboratory synthesis, biochemical assays, and early-stage drug discovery. The following sections detail the compound's identity, empirical data, and the standardized methodologies for their determination, offering both established values and the scientific rationale behind the experimental protocols.

Chemical Identity and Structure

A precise understanding of the compound's structure and fundamental identifiers is paramount for any scientific application. The key attributes are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(4-carbamimidoylphenyl)acetic acid;hydrochloride | N/A |

| Synonyms | 4-Amidinophenylacetic acid hydrochloride | [2] |

| CAS Number | 52798-09-1 | [1][3] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Chemical Structure (SMILES) | O=C(O)CC1=CC=C(C=C1)C(=N)N.Cl | N/A |

| Free Base CAS | 39244-83-2 | [2] |

| Free Base Molecular Weight | 178.19 g/mol | [2] |

The molecule's architecture is defined by three primary components:

-

Phenylacetic Acid Core: Provides the foundational scaffold.

-

Carbamimidoyl (Amidine) Group: A strongly basic functional group that is typically protonated at physiological pH. This group is critical for molecular recognition in many biological systems.

-

Hydrochloride Salt: The inclusion of hydrochloric acid to form the salt drastically improves the compound's polarity and, consequently, its solubility in aqueous media, which is a common requirement for biological testing and formulation.

Core Physicochemical Properties

The utility of a chemical compound in drug development is heavily influenced by its physical and chemical properties. This section details the key parameters for this compound.

Summary of Physicochemical Data

| Property | Value | Notes | Source(s) |

| Physical Form | Crystalline solid | Assumed based on typical nature of similar small organic salts. | N/A |

| Melting Point | Data not publicly available | Requires experimental determination. | N/A |

| Solubility | Soluble in aqueous solutions | Enhanced by the hydrochloride salt form. Quantitative data requires experimental determination. | [1] |

| pKa | Data not publicly available | Expected to have at least two pKa values (acidic and basic). Requires experimental determination. | N/A |

| LogP (XLogP3) | 1.40 | This is a computed value for the free base, not the hydrochloride salt. | [2] |

Melting Point

The melting point is a critical indicator of a substance's purity and thermal stability. A sharp melting range typically signifies high purity.

Field Insight: For a hydrochloride salt of a molecule with multiple hydrogen bond donors and acceptors, the melting point is expected to be relatively high, likely accompanied by decomposition. Techniques like Differential Scanning Calorimetry (DSC) are superior to traditional melting point apparatus as they provide more detailed information on thermal events, including decomposition temperature and enthalpy.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium and zinc) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference.

-

Analysis Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature well beyond the expected melting range (e.g., 300°C).

-

Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The peak of the endotherm represents the complete melting of the sample.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation feasibility. The hydrochloride salt form of the title compound is specifically chosen to enhance its solubility in aqueous media.[1]

Field Insight: Determining solubility is not a one-off measurement. For a research compound, it is crucial to assess solubility in a range of relevant media, including purified water, buffers at physiological pH values (e.g., pH 5.0, 7.4), and organic solvents like dimethyl sulfoxide (DMSO) used for stock solution preparation.

Protocol: Kinetic Solubility Assessment via High-Throughput UV-Vis Spectroscopy

This method provides a rapid assessment of solubility from a DMSO stock, which is common in early discovery workflows.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow the system to reach a state of kinetic equilibrium.

-

Measurement: Measure the absorbance of each well using a UV-Vis plate reader at the compound's λ_max (maximum absorbance wavelength).

-

Data Analysis: Plot absorbance versus concentration. The point at which the absorbance plateaus or becomes non-linear indicates the kinetic solubility limit under the tested conditions.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic solubility assessment.

Dissociation Constant (pKa)

The pKa value(s) define the ionization state of a molecule at a given pH. This is critical as ionization affects solubility, membrane permeability, and receptor binding. This compound possesses two key ionizable groups:

-

Carboxylic Acid (-COOH): An acidic group that will be deprotonated (COO⁻) at higher pH. Its pKa is expected to be in the range of 3-5.

-

Amidine (-C(=NH)NH₂): A strongly basic group that will be protonated (-C(=NH₂)⁺NH₂) at lower pH. Its pKa is expected to be high, typically in the range of 10-12.

Field Insight: The presence of both acidic and basic centers makes this molecule zwitterionic over a certain pH range. Understanding the pKa values is essential for designing buffered formulations, predicting its behavior in physiological compartments, and developing analytical methods like HPLC, where mobile phase pH is critical for achieving good peak shape and retention.

Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a solution of the compound in deionized water or a suitable co-solvent system (e.g., water/methanol) at a known concentration (e.g., 0.01 M).

-

Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

-

Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic group.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). The first derivative of the plot can be used to accurately locate the equivalence points.

Lipophilicity (LogP / LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.

-

LogP (Partition Coefficient): Measures the distribution of the neutral form of the molecule between an immiscible organic phase (typically octanol) and water. The computed XLogP3 for the free base is 1.40.[2]

-

LogD (Distribution Coefficient): Measures the distribution of all forms of the molecule (neutral and ionized) at a specific pH. For an ionizable compound like this, LogD is more physiologically relevant than LogP.

Field Insight: A LogD at pH 7.4 (LogD₇.₄) between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility. Given the high polarity of the amidine and carboxylate groups when ionized, the LogD₇.₄ is expected to be significantly lower than the LogP of the neutral species.

Diagram: Workflow for LogD Determination (Shake-Flask Method)

Caption: Shake-flask method for LogD determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

Aromatic Protons: Two sets of doublets in the ~7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet around ~3.5-4.0 ppm.

-

Amidine/Ammonium Protons (-NH, -NH₂): Broad, exchangeable signals that may appear over a wide range, typically >8.0 ppm.

-

Carboxylic Acid Proton (-COOH): A very broad, exchangeable signal, often >10.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for the aromatic carbons, the methylene carbon, the carboxylic acid carbonyl (~170-180 ppm), and the amidine carbon (~160-170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected molecular ion would correspond to the protonated free base [M+H]⁺ at an m/z value of approximately 179.08, corresponding to the molecular formula C₉H₁₁N₂O₂⁺.

Summary and Application Insights

This compound is a molecule designed for purpose. Its physicochemical profile—characterized by high aqueous solubility due to its salt form, and the presence of strongly basic and moderately acidic functional groups—makes it a versatile intermediate for pharmaceutical research.

The key takeaways for the practicing scientist are:

-

Handling: The compound should be stored in a cool, dry place to maintain its integrity.[1]

-

Solubilization: It is readily soluble in aqueous buffers for biological assays, but for long-term storage, stock solutions in DMSO are standard practice.

-

pH Sensitivity: The molecule's charge and properties are highly dependent on pH. All experiments in aqueous media must be conducted in well-buffered systems to ensure reproducibility.

-

Synthetic Utility: The carboxylic acid and amidine groups provide two reactive handles for further chemical modification, making it a valuable starting material for library synthesis in drug discovery campaigns targeting enzymes that recognize arginine.

By understanding and applying the principles and data outlined in this guide, researchers can effectively leverage the unique properties of this compound to advance their scientific objectives.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-amino-2-(4-carbamimidoylphenyl)acetic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate Hydrochloride. Retrieved from [Link]

-

University of Tartu. (2021). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminophenylacetic acid hydrochloride. Retrieved from [Link]

-

VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]

-

ACS Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminovaleric acid hydrochloride, (R)-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride

A Senior Application Scientist's Synthesis of its Role as a Serine Protease Inhibitor

Introduction

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a molecule characterized by a phenylacetic acid scaffold bearing a carbamimidoyl (amidine) group, represents a key pharmacophore in the design of targeted therapeutics. Its structural features position it as a potent inhibitor of a specific class of enzymes known as trypsin-like serine proteases. This guide provides an in-depth exploration of its core mechanism of action, moving from its fundamental molecular interactions to the broader physiological consequences of its enzymatic inhibition. The content herein is curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity.

The central hypothesis, supported by extensive research into structurally related compounds, is that this compound functions as a competitive inhibitor, primarily targeting the S1 pocket of trypsin-like serine proteases. Key targets within this family include urokinase-type plasminogen activator (uPA), matriptase, and prostasin, each implicated in a range of pathophysiological processes from cancer metastasis to blood pressure regulation.

Molecular Mechanism of Action: Targeting the Serine Protease Active Site

The efficacy of this compound as a serine protease inhibitor is rooted in its ability to mimic the natural substrates of these enzymes. Trypsin-like serine proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine. The active site of these proteases features a deep, negatively charged S1 specificity pocket that accommodates the positively charged side chains of these residues.

The carbamimidoyl group of 2-(4-Carbamimidoylphenyl)acetic acid is protonated at physiological pH, conferring a positive charge and a planar geometry that closely mimics the guanidinium group of an arginine residue. This allows it to act as a potent "arginine mimetic," binding with high affinity to the S1 pocket of target proteases. The phenylacetic acid portion of the molecule provides a rigid scaffold for the presentation of the carbamimidoyl group and likely engages in additional interactions with the enzyme's active site, further stabilizing the enzyme-inhibitor complex.

This binding event is competitive, meaning the inhibitor directly competes with the endogenous substrate for access to the active site. By occupying the S1 pocket, this compound prevents the substrate from binding and subsequent cleavage by the catalytic triad (serine, histidine, and aspartate) of the protease.

Key Serine Protease Targets and Downstream Consequences

The therapeutic potential of this compound is defined by the biological roles of its target proteases. The following sections detail the impact of inhibiting three key serine proteases: urokinase-type plasminogen activator (uPA), matriptase, and prostasin.

The urokinase-type plasminogen activator (uPA) system is a critical regulator of extracellular matrix (ECM) degradation and cell migration.[1] uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades various ECM components and activates matrix metalloproteinases (MMPs).[2] In pathological contexts, particularly cancer, the overexpression of uPA and its receptor (uPAR) is strongly correlated with tumor invasion and metastasis.[2][3]

By inhibiting uPA, this compound can disrupt this proteolytic cascade.[1] This leads to a reduction in ECM degradation, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize to distant sites.[1][2] The inhibition of uPA is therefore a promising strategy for anti-cancer therapy.[3]

Signaling Pathway: uPA-Mediated Extracellular Matrix Degradation

Caption: A typical workflow for determining the inhibitory potency of a compound.

Quantitative Data Summary

| Target Protease | Inhibitor Class | Reported Ki Range | Therapeutic Implication |

| uPA | Amidine-based small molecules | 10 nM - 5 µM | Anti-cancer, anti-metastatic |

| Matriptase | Benzamidine derivatives | <1 nM - 10 µM | Anti-cancer, anti-inflammatory |

| Prostasin | Synthetic serine protease inhibitors | 1 µM - 50 µM | Antihypertensive |

Note: The Ki values presented are representative of the inhibitor classes and may not directly reflect the potency of this compound.

Experimental Protocols

The following provides a generalized, step-by-step methodology for a key experiment used to characterize the inhibitory activity of compounds like this compound.

Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibitory constant (Ki) of this compound against a target serine protease.

Materials:

-

Purified recombinant human serine protease (e.g., uPA, matriptase)

-

This compound

-

Fluorogenic peptide substrate specific for the target protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin-like proteases)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with 0.05% Triton X-100)

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of inhibitor concentrations.

-

Assay Setup: In the wells of a 96-well microplate, add the assay buffer.

-

Inhibitor Addition: Add the serially diluted inhibitor solutions to the appropriate wells. Include control wells with solvent only (no inhibitor).

-

Enzyme Addition: Add the purified serine protease to all wells except for the substrate blank.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the increase in fluorescence over time at an appropriate excitation/emission wavelength pair (e.g., 380 nm/460 nm for AMC-based substrates).

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

If the mechanism of inhibition is known to be competitive, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Km).

-

Conclusion

This compound embodies a targeted approach to enzyme inhibition, leveraging its structural mimicry of natural substrates to potently and selectively inhibit trypsin-like serine proteases. Its mechanism of action, centered on the competitive inhibition of key enzymes like uPA, matriptase, and prostasin, opens up diverse therapeutic avenues in oncology, inflammatory diseases, and cardiovascular medicine. A thorough understanding of its molecular interactions and the downstream cellular consequences is paramount for the continued development of this and related compounds as next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Design and Synthesis of Potent, Selective Inhibitors of Matriptase - PMC - NIH.

- PubMed. (n.d.). Inhibitors of the protease domain of urokinase-type plasminogen activator.

- Patsnap Synapse. (2024, June 21). What are matriptase inhibitors and how do they work?.

- Patsnap Synapse. (2024, June 21). What are uPA inhibitors and how do they work?.

- Bentham Science Publishers. (2011, June 1). The Urokinase-type Plasminogen Activator and the Generation of Inhibitors of Urokinase Activity and Signaling.

- NIH. (n.d.). Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer.

- Wikipedia. (n.d.). Urokinase.

- PubMed. (2013, May 10). High-affinity cyclic peptide matriptase inhibitors.

- ACS Publications. (2018, December 20). Discovery of Selective Matriptase and Hepsin Serine Protease Inhibitors: Useful Chemical Tools for Cancer Cell Biology. Journal of Medicinal Chemistry.

- PubMed. (n.d.). Inhibition of prostasin secretion by serine protease inhibitors in the kidney.

- PubMed. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

- PMC - NIH. (2009, June 25). Expression of prostasin and its inhibitors during colorectal cancer carcinogenesis.

- AACR Journals. (n.d.). Urokinase and Plasminogen Activator Inhibitor Type 1 in Pulmonary Adenocarcinoma1. Cancer Research.

- PubMed. (n.d.). Camostat mesilate inhibits prostasin activity and reduces blood pressure and renal injury in salt-sensitive hypertension.

- CORE. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.

- PubMed. (n.d.). Prostasin: An Epithelial Sodium Channel Regulator.

Sources

An In-depth Technical Guide to 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride: Synthesis, Mechanism, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS Number: 52798-09-1), a molecule of significant interest in biochemical research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, mechanism of action as a serine protease inhibitor, and its potential therapeutic applications.

Introduction: The Significance of the Amidinophenyl Moiety

This compound belongs to a class of compounds characterized by a carbamimidoyl (amidino) group attached to a phenylacetic acid scaffold. The amidino group, a strong base that is protonated at physiological pH, is a key pharmacophore that mimics the guanidinium group of arginine. This structural feature allows it to act as a potent and specific inhibitor of serine proteases, a large family of enzymes with critical roles in various physiological and pathological processes.[1] This guide will delve into the chemical properties, synthesis, and biological activity of this compound, providing a foundation for its application in modern drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt form of 2-(4-Carbamimidoylphenyl)acetic acid enhances its solubility in aqueous media, a crucial attribute for biological assays and formulation development.

| Property | Value | Source |

| CAS Number | 52798-09-1 | [2] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 214.65 g/mol | [2] |

| Appearance | White to off-white solid | --- |

| Storage | 2-8°C, desiccated | [2] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (D₂O, 400 MHz): δ 7.6-7.8 (d, 2H, Ar-H ortho to amidino), 7.4-7.6 (d, 2H, Ar-H ortho to acetic acid), 3.7 (s, 2H, CH₂), (Amidine and carboxylic acid protons may be exchanged with D₂O).

-

¹³C NMR (D₂O, 100 MHz): δ ~175 (C=O), ~167 (C=N₂H₂), ~140 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~40 (CH₂).

-

FT-IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch, broad), ~3000 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1710 (C=O stretch, carboxylic acid), ~1670 (C=N stretch, amidinium), ~1610, 1500 (C=C stretch, aromatic).

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical and efficient synthetic pathway commences with a commercially available starting material, 4-aminophenylacetic acid, and proceeds through key intermediates.

Detailed Experimental Protocols

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4]

Materials:

-

4-Aminophenylacetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Ice

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 4-aminophenylacetic acid in a solution of concentrated HCl and water. Maintain the temperature between 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, ensuring the temperature does not exceed 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate, larger flask, prepare a solution of CuCN and NaCN in water and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for one hour to ensure complete reaction.

-

Cool the reaction mixture and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 4-cyanophenylacetic acid, which can be further purified by recrystallization.

To protect the carboxylic acid and facilitate the subsequent Pinner reaction, the carboxylic acid is converted to its ethyl ester.

Materials:

-

4-Cyanophenylacetic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 4-cyanophenylacetic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(4-cyanophenyl)acetate.

The Pinner reaction is the cornerstone of this synthesis, converting the nitrile to the desired amidine hydrochloride.[5]

Materials:

-

Ethyl 2-(4-cyanophenyl)acetate

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas)

Procedure:

-

Dissolve ethyl 2-(4-cyanophenyl)acetate in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow it to stand at 0-5°C for 12-24 hours. A precipitate of the imidate hydrochloride (Pinner salt) will form.

-

Filter the Pinner salt under anhydrous conditions and wash with cold, anhydrous diethyl ether.

-

Suspend the Pinner salt in anhydrous ethanol and cool in an ice bath.

-

Bubble dry ammonia gas through the suspension until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the solvent under reduced pressure to yield the crude ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride

-

Aqueous Hydrochloric Acid (e.g., 6M HCl)

Procedure:

-

Dissolve the crude ethyl 2-(4-carbamimidoylphenyl)acetate hydrochloride in aqueous hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Mechanism of Action: A Serine Protease Inhibitor

The pharmacological significance of this compound lies in its ability to act as a competitive inhibitor of serine proteases.[6] These enzymes, which include trypsin, chymotrypsin, thrombin, and plasmin, are characterized by a catalytic triad of serine, histidine, and aspartate in their active site.

The positively charged amidinium group of the inhibitor is drawn into the S1 specificity pocket of trypsin-like serine proteases, which contains a negatively charged aspartate residue (Asp189) at its base. This strong ionic interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.

In Vitro Assay for Trypsin Inhibition

The inhibitory potency of this compound can be quantified using an in vitro trypsin inhibition assay. A common method involves monitoring the hydrolysis of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.

Principle: Trypsin catalyzes the hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE), which can be monitored by an increase in absorbance at 253 nm. The presence of a competitive inhibitor will decrease the rate of this reaction.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

-

Tris-HCl buffer (pH 8.0) containing CaCl₂

-

This compound (inhibitor)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor in the assay buffer.

-

In a quartz cuvette, mix the Tris-HCl buffer, BAEE solution, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding a solution of trypsin.

-

Immediately monitor the increase in absorbance at 253 nm at a constant temperature (e.g., 25°C) for several minutes.

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using a Lineweaver-Burk or Dixon plot.

Applications in Drug Development

The ability of this compound and its derivatives to inhibit serine proteases makes them attractive candidates for the development of therapeutics for a range of diseases.

-

Anticoagulants: Thrombin is a key serine protease in the coagulation cascade. Inhibitors of thrombin can prevent the formation of blood clots and are used in the treatment and prevention of thrombosis.

-

Anti-inflammatory Agents: Serine proteases such as elastase and tryptase are involved in inflammatory processes. Inhibitors of these enzymes have potential as anti-inflammatory drugs.

-

Anticancer Agents: Certain serine proteases are overexpressed in tumors and are involved in tumor growth, invasion, and metastasis. Specific inhibitors could therefore have anticancer activity.

-

Antiviral Agents: Some viruses rely on host serine proteases for their replication and propagation. Inhibiting these proteases can be an effective antiviral strategy.

The core structure of 2-(4-Carbamimidoylphenyl)acetic acid serves as a valuable scaffold for medicinal chemists to design and synthesize more potent and selective inhibitors for specific serine protease targets.

Conclusion

This compound is a versatile molecule with a clear rationale for its utility in drug discovery. Its synthesis, while multi-stepped, relies on well-established and scalable chemical reactions. Its mechanism of action as a serine protease inhibitor is well-understood, providing a solid foundation for its application in the development of novel therapeutics. This guide has provided the essential technical information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023, October 29). Pinner reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023, December 23). Sandmeyer reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 7, 2026, from [Link]

-

YouTube. (2022, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved January 7, 2026, from [Link]

- El-Agrody, A. M., et al. (2008). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 58(1), 57-67.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). IR spectrum of the Acetic Acid ligand. Retrieved January 7, 2026, from [Link]

- MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(15), 12234.

-

protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved January 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of the bioactive fractions in inhibition of trypsin. The IC50.... Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibition of trypsin by GBTI. IC50 = 0.4 μM. Results are presented as mean ± SD (n = 3). Retrieved January 7, 2026, from [Link]

-

ClinicalTrials.gov. (n.d.). 4-aminopyridine Treatment for Nerve Injury. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a molecule of significant interest in biochemical research and pharmaceutical development. Drawing from established principles of medicinal chemistry and available data on structurally related compounds, this document elucidates the compound's likely mechanism of action as a serine protease inhibitor, with a particular focus on its potential interaction with key enzymes in the coagulation cascade, such as thrombin and trypsin. This guide also presents detailed, validated protocols for the synthesis and in vitro evaluation of this compound, offering a foundational resource for researchers seeking to explore its therapeutic potential.

Introduction: The Significance of the Amidinophenyl Moiety in Drug Design

The carbamimidoylphenyl, or amidinophenyl, group is a well-established pharmacophore in the design of inhibitors targeting serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and inflammation. The positively charged amidinium group of the carbamimidoylphenyl moiety can form strong electrostatic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of many serine proteases, such as thrombin and trypsin. This interaction is a key determinant of binding affinity and inhibitory potency.

This compound, by virtue of its 4-amidinophenyl group, is structurally primed to act as a competitive inhibitor of these enzymes. Its phenylacetic acid scaffold provides a rigid framework for the presentation of the amidino group into the enzyme's active site. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in a variety of experimental settings[1]. While direct and extensive biological studies on this specific molecule are not widely published in peer-reviewed literature, its structural similarity to known serine protease inhibitors, such as 4-amidinophenylpyruvate (p-APPA), provides a strong basis for predicting its biological activity. p-APPA is a potent inhibitor of both thrombin and trypsin, underscoring the potential of the 4-amidinophenyl scaffold in designing effective enzyme inhibitors.

Predicted Biological Activity and Therapeutic Potential

Based on its chemical structure, this compound is predicted to exhibit inhibitory activity against a range of trypsin-like serine proteases.

Inhibition of Thrombin and the Coagulation Cascade

Thrombin is a key serine protease in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Inhibition of thrombin is a major therapeutic strategy for the prevention and treatment of thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke. The 4-amidinophenyl moiety is a common feature in many synthetic thrombin inhibitors, including the active form of the oral anticoagulant dabigatran etexilate[2]. It is therefore highly probable that this compound will demonstrate inhibitory activity against thrombin, thereby interfering with the coagulation cascade.

Inhibition of Trypsin and Other Digestive Proteases

Trypsin is a serine protease found in the digestive system that plays a crucial role in the breakdown of dietary proteins. While systemic inhibition of trypsin is not typically a therapeutic goal, the ability of a compound to inhibit trypsin is often used as a preliminary screen for its potential to inhibit other, more therapeutically relevant trypsin-like proteases. Given that p-APPA is a known inhibitor of trypsin, it is expected that this compound will also exhibit trypsin inhibitory activity.

Potential for Broader Serine Protease Inhibition

The family of serine proteases is extensive, and members are involved in a wide array of physiological and pathological processes. Depending on its selectivity profile, this compound could potentially modulate the activity of other serine proteases involved in inflammation, cancer progression, and other diseases. Further investigation into its broader inhibitory spectrum is therefore warranted.

Synthesis and Characterization

A general, two-step synthetic approach is outlined below:

Step 1: Synthesis of 2-(4-cyanophenyl)acetic acid. This intermediate can be synthesized via various methods, for example, through the cyanation of 4-bromophenylacetic acid.

Step 2: Conversion of the nitrile to the amidine hydrochloride. The Pinner reaction is a classic method for this transformation. Reacting the 2-(4-cyanophenyl)acetic acid with an alcohol (e.g., ethanol) in the presence of hydrogen chloride gas yields an imidate ester hydrochloride. Subsequent treatment of the imidate with ammonia affords the desired this compound.

Characterization: Following synthesis, the compound's identity and purity should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols for In Vitro Biological Evaluation

To validate the predicted biological activity of this compound, a series of in vitro enzyme inhibition assays should be performed. The following are detailed, step-by-step protocols for assessing the inhibitory activity against thrombin and trypsin.

In Vitro Thrombin Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of human α-thrombin using a chromogenic substrate.

Materials and Reagents:

-

Human α-thrombin[3]

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Thrombin assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and PEG)[3]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Assay Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of human α-thrombin in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of substrate cleavage.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to the appropriate wells:

-

Blank: Assay buffer only.

-

Enzyme Control: Thrombin solution and assay buffer.

-

Test Compound: Thrombin solution and the serially diluted test compound.

-

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the chromogenic substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405 nm in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (change in absorbance per minute).

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_enzyme_control - V_test_compound) / V_enzyme_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Diagram of Thrombin Inhibition Assay Workflow:

Caption: Workflow for the in vitro thrombin inhibition assay.

In Vitro Trypsin Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of bovine trypsin using a chromogenic substrate.

Materials and Reagents:

-

Bovine trypsin

-

Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

Trypsin assay buffer (e.g., 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl2)[4]

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Assay Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of bovine trypsin in a suitable acidic buffer (e.g., 1 mM HCl) to maintain stability.

-

Prepare a stock solution of the BAPNA substrate in DMSO.

-

Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to the appropriate wells:

-

Blank: Assay buffer and substrate.

-

Enzyme Control: Trypsin solution and assay buffer.

-

Test Compound: Trypsin solution and the serially diluted test compound.

-

-

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate Reaction: Dilute the BAPNA stock solution in the assay buffer and add it to all wells to start the reaction.

-

Endpoint or Kinetic Measurement:

-

Endpoint: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then stop the reaction (e.g., by adding acetic acid) and read the absorbance at 410 nm.

-

Kinetic: Immediately begin reading the absorbance at 410 nm in kinetic mode at 37°C.

-

-

Data Analysis:

-

Similar to the thrombin inhibition assay, calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Diagram of Trypsin Inhibition Assay Workflow:

Caption: Workflow for the in vitro trypsin inhibition assay.

Data Interpretation and Further Steps

The IC50 values obtained from these assays will provide a quantitative measure of the inhibitory potency of this compound against thrombin and trypsin. A low IC50 value (typically in the nanomolar to low micromolar range) would indicate potent inhibition.

Further investigations should include:

-

Determination of the inhibition mechanism (Ki): Through kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

-

Selectivity profiling: Testing the compound against a panel of other serine proteases to determine its selectivity profile. High selectivity for a specific target is a desirable property for a therapeutic agent to minimize off-target effects.

-

In vivo studies: If promising in vitro activity is observed, further evaluation in animal models of thrombosis or other relevant diseases would be warranted to assess its efficacy and pharmacokinetic properties.

Conclusion

This compound represents a promising scaffold for the development of novel serine protease inhibitors. Its structural features strongly suggest an affinity for enzymes such as thrombin and trypsin. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of its biological activity. Further research into this compound and its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases.

References

-

protocols.io. Enzymatic Assay of Trypsin Inhibition. 2019. [Link]

-

New Drug Approvals. DABIGATRAN PART 2/3. 2015. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Carbamimidoylphenyl)acetic Acid Hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, a pivotal building block for the development of targeted therapeutics. We will delve into its chemical characteristics, synthesis, and its significant potential as a precursor for potent enzyme inhibitors, with a particular focus on Protein Arginine Deiminase 4 (PAD4), a key target in inflammatory diseases and cancer. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Amidine Moiety in Medicinal Chemistry

The carbamimidoyl, or amidine, functional group is a highly basic moiety that is protonated under physiological pH. This cationic nature allows it to form strong electrostatic and hydrogen bond interactions with negatively charged residues in the active sites of enzymes, making it a privileged scaffold in the design of enzyme inhibitors.[1] this compound serves as a crucial intermediate, providing a phenylacetic acid core for further chemical elaboration, while incorporating the key amidine functionality for potent biological activity.[2] Its hydrochloride salt form enhances solubility and stability, facilitating its use in various experimental settings.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 52798-09-1 | MySkinRecipes |

| Molecular Formula | C₉H₁₁ClN₂O₂ | MySkinRecipes |

| Molecular Weight | 214.65 g/mol | MySkinRecipes |

| Appearance | Solid | Sigma-Aldrich |

| Storage | 2-8°C, sealed in dry conditions | Sigma-Aldrich |

| Synonyms | {4-[amino(imino)methyl]phenyl}acetic acid hydrochloride, 4-Amidinophenylacetic acid hydrochloride | Sigma-Aldrich |

Synthesis of this compound

Proposed Synthetic Pathway

The following diagram illustrates a probable synthetic route from 4-nitrophenylacetic acid to the final product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for each step and serves as a guide for experienced synthetic chemists.

Step 1: Synthesis of 4-Aminophenylacetic Acid

-

Reaction: Reduction of 4-nitrophenylacetic acid.

-

Procedure: A common method involves the reduction of the nitro group using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal/acid combination like tin and hydrochloric acid.[3]

-

Dissolve 4-nitrophenylacetic acid in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a catalytic amount of 10% Pd/C.

-

Hydrogenate the mixture in a Parr apparatus under pressure (e.g., 50 psi) at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 4-aminophenylacetic acid.

-

Step 2: Guanidinylation to form 2-(4-Carbamimidoylphenyl)acetic Acid

-

Reaction: Conversion of the primary amine to an amidine.

-

Procedure: Guanidinylation can be achieved using various reagents. 1-Amidinopyrazole hydrochloride is a common choice as it reacts with primary amines to form guanidines under mild conditions.[4]

-

Dissolve 4-aminophenylacetic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add an equimolar amount of 1-amidinopyrazole hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated by standard workup procedures, which may involve extraction and purification by column chromatography.

-

Step 3: Formation of the Hydrochloride Salt

-

Reaction: Acidification to form the hydrochloride salt.

-

Procedure:

-

Dissolve the purified 2-(4-Carbamimidoylphenyl)acetic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

-

Mechanism of Action and Biological Targets

The amidine group of 2-(4-Carbamimidoylphenyl)acetic acid and its derivatives makes them excellent candidates for inhibiting enzymes that have a negatively charged pocket or recognize arginine residues. One of the most promising targets for this class of compounds is Protein Arginine Deiminase 4 (PAD4) .

The Role of PAD4 in Disease

PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination or deimination.[5][6] This process is implicated in various physiological and pathological conditions:

-

Inflammatory and Autoimmune Diseases: Dysregulated PAD4 activity is strongly linked to rheumatoid arthritis (RA), where the citrullination of proteins leads to the formation of autoantigens.[5]

-

Cancer: PAD4 is involved in gene regulation through histone citrullination, which can affect the expression of tumor suppressor genes like p53.[6]

-

Neutrophil Extracellular Trap (NET) Formation: PAD4-mediated histone citrullination is essential for the formation of NETs, which are involved in the innate immune response but can also contribute to thrombosis and inflammation.[7][8]

PAD4 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PAD4 in histone citrullination and gene regulation, and how inhibitors can block this process.

Caption: PAD4 signaling pathway and the point of intervention for amidine-based inhibitors.

Applications in Drug Discovery and Supporting Data

Comparative Analysis of Related PAD4 Inhibitors

The following table summarizes the inhibitory activity of well-characterized haloacetamidine-based PAD4 inhibitors. These compounds share the critical carbamimidoyl moiety and serve as excellent benchmarks.

| Compound | Target | IC₅₀ (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |

| F-Amidine | PAD4 | - | 26,000 | |

| Cl-Amidine | PAD4 | - | 24,000 | |

| TDFA | PAD4 | 16 ± 10 | 26,000 | |

| GSK484 | PAD4 | 0.05 | - |

Note: IC₅₀ values are highly dependent on assay conditions. k_inact/K_I is a more robust measure of irreversible inhibitor efficiency.

The data strongly suggest that the amidine scaffold is crucial for potent PAD4 inhibition. It is therefore highly probable that this compound would serve as an excellent starting point for developing novel PAD4 inhibitors.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound or its derivatives as PAD4 inhibitors, the following established protocols can be employed.

PAD4 Biochemical Inhibition Assay (Ammonia Release)

This assay quantifies the enzymatic activity of PAD4 by measuring the production of ammonia, a byproduct of the citrullination reaction.

-

Principle: The conversion of arginine to citrulline by PAD4 releases one molecule of ammonia. The amount of ammonia produced is proportional to the enzyme's activity and can be quantified using a colorimetric method.

-

Reagents:

-

Recombinant human PAD4 enzyme

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Reaction Buffer: 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 0.5 mM TCEP, 50 mM NaCl

-

Ammonia detection reagent (e.g., Berthelot-indophenol reagents)

-

-

Procedure:

-

Pre-incubate the PAD4 enzyme with various concentrations of the test compound (or vehicle control) in the reaction buffer in a 96-well plate.

-

Initiate the enzymatic reaction by adding the BAEE substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction and add the ammonia detection reagents.

-

Measure the absorbance at the appropriate wavelength (e.g., 665 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Assay for Histone H3 Citrullination

This assay evaluates the ability of a test compound to inhibit PAD4 activity within a cellular context.

-

Principle: In cells like neutrophils, PAD4 can be activated to citrullinate histone H3. The level of citrullinated histone H3 (Cit-H3) can be measured by Western blotting or immunofluorescence.

-

Cell Line: Differentiated human promyelocytic leukemia cells (HL-60) are a common model system.

-

Reagents:

-

Calcium ionophore (e.g., A23187) to induce PAD4 activation.

-

Primary antibody against citrullinated Histone H3 (Cit-H3).

-

Appropriate secondary antibody (e.g., HRP-conjugated for Western blotting or fluorescently-labeled for immunofluorescence).

-

-

Procedure:

-

Culture and differentiate HL-60 cells into a neutrophil-like phenotype.

-

Pre-treat the differentiated cells with various concentrations of the test compound or vehicle control.

-

Stimulate the cells with a calcium ionophore to activate PAD4.

-

Lyse the cells and prepare protein extracts.

-

Perform Western blotting using the anti-Cit-H3 antibody to detect the levels of citrullinated histone H3.

-

Quantify the band intensities to determine the dose-dependent inhibition of histone citrullination.

-

Pharmacokinetic Considerations

A significant challenge for amidine-containing compounds is their typically low oral bioavailability due to their high basicity, which leads to poor membrane permeability.[1][9] Researchers often employ a prodrug strategy to overcome this limitation, where the amidine group is masked with a moiety that is cleaved in vivo to release the active drug.[10] Therefore, while this compound is a valuable research tool and synthetic intermediate, its derivatives intended for in vivo use would likely require medicinal chemistry efforts to optimize their pharmacokinetic properties.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring the key carbamimidoyl (amidine) group, makes it an ideal starting point for the synthesis of potent enzyme inhibitors. The strong evidence linking structurally similar compounds to the inhibition of Protein Arginine Deiminase 4 (PAD4) highlights a promising avenue for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis and cancer. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its likely mechanism of action, and established protocols for its biological evaluation. Further research to determine the specific biological activity and pharmacokinetic profile of this core molecule is warranted and could unlock new opportunities in targeted drug development.

References

-

Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. PubMed. [Link]

-

Mueller, M. M., et al. (2002). (R)-3-Amidinophenylalanine-derived inhibitors of factor Xa with a novel active-site binding mode. PubMed. [Link]

-

Cuthbertson, B. J., et al. (2019). Protein Arginine Deiminase 2 and 4 regulate NLRP3 inflammasome- dependent IL-1β maturation and ASC speck formation in macrophages. NIH. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Stürzebecher, J., et al. (1997). Structure-Actmty Relationships of Inhibitors Derived from 3-Amidinophenylalanine. ElectronicsAndBooks. [Link]

-

Sperle, M., et al. (1999). 3-Amidinophenylalanine-based inhibitors of urokinase. PubMed. [Link]

-

Jones, J. E., et al. (2013). Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential. PMC - PubMed Central. [Link]

-

Bicker, K. L., & Thompson, P. R. (2013). Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation. PMC - PubMed Central. [Link]

-

Andrade, F., et al. (2010). Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity. PMC - NIH. [Link]

-

Mueller, M. M., et al. (2011). New 3-amidinophenylalanine-derived inhibitors of matriptase. ResearchGate. [Link]

-

Oxford Biomedical Research. (n.d.). PAD4, Human Recombinant Peptidylarginine Deiminase-4. Oxford Biomedical Research. [Link]

-

Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. [Link]

-